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Cat. No.: B609510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Firsocostat (formerly GS-0976) is an investigational small molecule inhibitor of acetyl-CoA

carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting

both ACC1 and ACC2 isoforms, Firsocostat effectively reduces the synthesis of fatty acids and

stimulates fatty acid oxidation. A key feature of Firsocostat is its liver-directed mechanism of

action, which is designed to maximize its therapeutic effect on non-alcoholic steatohepatitis

(NASH) while minimizing potential systemic side effects. This technical guide provides an in-

depth exploration of the liver-targeting mechanism of Firsocostat, supported by quantitative

data, detailed experimental protocols, and visual diagrams to elucidate the underlying

molecular and physiological processes.

Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC,

preventing its dimerization and subsequent enzymatic activity. This mode of inhibition mimics

the natural regulation of ACC by AMP-activated protein kinase (AMPK). The liver specificity of

Firsocostat is primarily achieved through its high affinity for and active transport by Organic

Anion Transporting Polypeptides (OATPs), which are highly expressed on the sinusoidal

membrane of hepatocytes. This targeted uptake leads to a higher concentration of the drug in

the liver compared to other tissues.
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The following table summarizes key quantitative data for Firsocostat from preclinical and

clinical studies.
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Parameter Value Species/System Reference

In Vitro Potency

IC50 for human ACC1 2.1 nM
Recombinant human

enzyme
[1]

IC50 for human ACC2 6.1 nM
Recombinant human

enzyme
[1]

EC50 for fatty acid

synthesis inhibition
66 nM HepG2 cells N/A

Preclinical Efficacy

Hepatic Malonyl-CoA

Reduction (4

mg/kg/day)

43% MC4R knockout mice N/A

Hepatic Malonyl-CoA

Reduction (16

mg/kg/day)

68% MC4R knockout mice N/A

Hepatic Triglyceride

Reduction (4

mg/kg/day)

Significant reduction MC4R knockout mice [2]

Hepatic Triglyceride

Reduction (16

mg/kg/day)

Significant reduction MC4R knockout mice [2]

Plasma TIMP-1

Reduction (4

mg/kg/day)

49% MC4R knockout mice [2]

Plasma TIMP-1

Reduction (16

mg/kg/day)

64% MC4R knockout mice [2]

Clinical Efficacy

(Phase 2)
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Relative reduction in

liver fat (20 mg/day for

12 weeks)

29% NASH patients [3]

Reduction in hepatic

DNL (20 mg/day for

12 weeks)

22% NASH patients [2]

Pharmacokinetics

Plasma Exposure

(AUCinf) Increase in

Mild Hepatic

Impairment

83% Human [4]

Plasma Exposure

(AUCinf) Increase in

Moderate Hepatic

Impairment

8.7-fold Human [4]

Plasma Exposure

(AUCinf) Increase in

Severe Hepatic

Impairment

30-fold Human [4]

Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of

Firsocostat against ACC1 and ACC2.

Materials:

Recombinant human ACC1 and ACC2 enzymes

Acetyl-CoA

ATP
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Sodium bicarbonate (containing ¹⁴C)

Firsocostat (or other test compounds)

Scintillation vials and fluid

Filter paper

Trichloroacetic acid (TCA)

Procedure:

Prepare a reaction buffer containing acetyl-CoA, ATP, and other necessary co-factors.

Add the recombinant ACC enzyme (either ACC1 or ACC2) to the reaction buffer.

Introduce varying concentrations of Firsocostat to the enzyme-buffer mixture and incubate

for a predetermined time to allow for binding.

Initiate the enzymatic reaction by adding ¹⁴C-labeled sodium bicarbonate.

Allow the reaction to proceed for a specific duration, during which the enzyme will

incorporate the radiolabeled bicarbonate into malonyl-CoA.

Stop the reaction by adding TCA.

Spot the reaction mixture onto filter paper and allow it to dry.

Wash the filter paper to remove any unincorporated radiolabel.

Place the dried filter paper into scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter. The amount of radioactivity is

proportional to the amount of malonyl-CoA produced and thus the enzyme activity.

Calculate the percent inhibition at each Firsocostat concentration and determine the IC50

value by fitting the data to a dose-response curve.
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In Vitro De Novo Lipogenesis (DNL) Assay in HepG2
Cells
This protocol outlines a method to assess the effect of Firsocostat on DNL in a human

hepatocyte cell line.

Materials:

HepG2 cells

Cell culture medium

Firsocostat

¹⁴C-labeled acetate

Scintillation counter

Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

Culture HepG2 cells to a suitable confluency in standard cell culture medium.

Treat the cells with varying concentrations of Firsocostat for a specified period.

Introduce ¹⁴C-labeled acetate to the cell culture medium. Acetate is a precursor for fatty acid

synthesis.

Incubate the cells for a defined time to allow for the incorporation of the radiolabeled acetate

into newly synthesized lipids.

Wash the cells to remove any unincorporated ¹⁴C-acetate.

Lyse the cells and extract the total lipids using an appropriate solvent system.

Measure the radioactivity in the lipid extract using a scintillation counter.
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Normalize the radioactivity counts to the total protein content of the cell lysate.

Calculate the percent inhibition of DNL at each Firsocostat concentration and determine the

EC50 value.

Visualizations
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Caption: Signaling pathway of Firsocostat in hepatocytes.

Experimental Workflow for Evaluating Liver-Targeting
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Start: Hypothesis
Firsocostat is liver-targeted
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Caption: Experimental workflow for confirming Firsocostat's liver-targeting.

Logical Relationship of Liver-Targeting
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Caption: Logical flow of Firsocostat's liver-targeting properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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